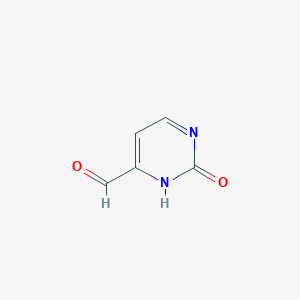

2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde

Description

Properties

IUPAC Name |

2-oxo-1H-pyrimidine-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-3-4-1-2-6-5(9)7-4/h1-3H,(H,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBONTGHGTYZXQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde involves the Biginelli reaction. This reaction is a three-component condensation involving an aldehyde, urea, and a β-ketoester. The reaction typically occurs in an ethanol solution with a catalytic amount of acid, such as hydrochloric acid . The Biginelli reaction is known for its simplicity and efficiency in producing dihydropyrimidinone derivatives.

Industrial Production Methods

Industrial production of 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The most common method for synthesizing 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde is the Biginelli reaction , a three-component condensation involving an aldehyde, urea (or similar nitrogen sources), and a β-ketoester. This reaction typically occurs in an ethanol solution with a catalytic amount of acid, such as hydrochloric acid. For industrial production, continuous flow reactors are employed to enhance yield and purity while adhering to green chemistry principles .

Chemical Reactions:

This compound can undergo various chemical reactions:

- Oxidation: Converts the aldehyde group to carboxylic acids or other oxidized derivatives.

- Reduction: Converts the aldehyde group to an alcohol.

- Substitution: The aldehyde group can be replaced by other functional groups through nucleophilic substitution reactions .

Chemistry

In synthetic chemistry, 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde serves as an intermediate in the synthesis of more complex pyrimidine derivatives. Its unique aldehyde functional group allows for a wide range of chemical modifications .

Biology

Research indicates that derivatives of this compound exhibit significant antimicrobial and antiviral activities. Notably, some derivatives have shown promise as calcium channel blockers , which are utilized in treating hypertension and cardiovascular diseases. The mechanism often involves interaction with specific molecular targets that modulate calcium ion influx into cells .

Medicine

Recent studies have highlighted the antitumor potential of novel derivatives derived from 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde. For instance, a derivative labeled as compound 4c demonstrated cytotoxic activity against various cancer cell lines including leukemia and non-small cell lung cancer. It exhibited an IC50 value of 17 ± 0.3 μM against tubulin polymerization, indicating its potential as a therapeutic agent .

Antitumor Activity

A study published in 2024 explored the antitumor effects of quinoline derivatives synthesized from 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde. Compound 4c was found to be the most potent antiproliferative agent across multiple cancer cell lines, significantly inducing cell cycle arrest and apoptosis .

| Compound | Cell Line | GI Value (%) |

|---|---|---|

| 4c | MDA-MB-231 | 22.84 (G2/M) |

| 4c | A549 | 88.16 |

| 4c | OVCAR-8 | 92.11 |

| 4c | DU-145 | 80.55 |

Antimicrobial Studies

Another research effort focused on synthesizing derivatives through green chemistry methods demonstrated that compounds derived from this framework exhibited notable antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, as calcium channel blockers, these compounds inhibit the influx of calcium ions into cells, which helps in managing hypertension by relaxing vascular smooth muscles . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include pyrimidine and pyrido-pyrimidine derivatives with varying substituents. Table 1 summarizes their molecular features and similarity indices (based on structural overlap):

Table 1: Structural Comparison of 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Index |

|---|---|---|---|---|

| 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde | C₅H₄N₂O₂ | 124.10 | 4-carbaldehyde, 2-keto | 1.00 (Reference) |

| 4-(Aminomethyl)pyrimidin-2(1H)-one | C₅H₇N₃O | 125.13 | 4-aminomethyl, 2-keto | 0.87 |

| 4,6-Dimethylpyrimidin-2(1H)-one | C₆H₈N₂O | 124.14 | 4,6-dimethyl, 2-keto | 0.82 |

| 2-Chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | C₁₀H₇ClN₂O₂ | 222.63 | Fused pyrido-pyrimidine, 3-carbaldehyde, 2-chloro | 0.81* |

*Similarity inferred from fused-ring complexity and substituent differences .

Key Observations :

- The carbaldehyde group in the target compound distinguishes it from analogs with amide or alkyl substituents (e.g., 4-(aminomethyl)pyrimidin-2(1H)-one), which may exhibit reduced electrophilicity .

Table 2: Cytotoxic and Binding Activities of Related Compounds

| Compound | Structure Class | Activity (IC₅₀ or Ranking) | Cell Line/Protein Target |

|---|---|---|---|

| 2-Oxo-1,2-dihydroquinolin derivative (8a) | Dihydroquinoline | IC₅₀ = 9 µM (Caco-2 cells) | Colorectal adenocarcinoma |

| Morphlock-1 (2-oxo-1,2-dihydro-benzo(cd)indole) | Benzindole sulfonamide | Top 1,000 docking rank (human PBGS) | Porphobilinogen synthase |

| Phenethyl-containing dihydroquinolin (8b) | Dihydroquinoline | IC₅₀ = 60 µM (HepG-2, MDA-MB-231) | Liver and breast cancer |

Key Findings :

- Cytotoxicity: Dihydroquinoline derivatives (e.g., 8a, 8b) demonstrate moderate to potent anti-proliferative activity, with substituents like p-tolyl enhancing potency .

- Binding Specificity : Morphlock-1’s sulfonic acid and amide groups confer unique interactions with pea PBGS, whereas the carbaldehyde group in the target compound could favor different binding modes .

Comparison :

- The carbaldehyde group in the target compound may require protective strategies during synthesis to prevent unwanted side reactions, unlike carboxylate esters in Biginelli analogs.

Biological Activity

2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde is a heterocyclic compound belonging to the pyrimidine family. It is recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde is . Its structure features a six-membered aromatic ring containing nitrogen atoms and an aldehyde functional group, which enhances its reactivity. This compound can be synthesized through the Biginelli reaction, involving an aldehyde, urea, and a β-ketoester in an acidic medium.

The biological activity of 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde primarily arises from its ability to interact with specific molecular targets:

- Calcium Channel Blockade : Some derivatives demonstrate calcium channel blocking activity, which is crucial in managing hypertension and cardiovascular diseases by modulating calcium ion influx into cells.

- Antimicrobial Activity : The compound has shown significant effectiveness against various pathogens, indicating potential use in treating infectious diseases .

- Anticancer Properties : Studies have indicated that it may inhibit cell proliferation in cancer cell lines, suggesting a role in cancer therapy .

Biological Activity Overview

The following table summarizes the key biological activities associated with 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde:

Case Studies and Research Findings

-

Antimicrobial Study :

A study investigated the antimicrobial properties of various dihydropyrimidine derivatives, including 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde. The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development . -

Anticancer Activity :

Research focused on the effect of this compound on MDA-MB-231 triple-negative breast cancer cells showed an IC50 value of approximately 0.126 μM. This suggests strong inhibitory effects on tumor cell proliferation while exhibiting minimal toxicity toward non-cancerous cells (MCF10A), indicating a favorable therapeutic window . -

Calcium Channel Blocking Effects :

A pharmacological study evaluated the calcium channel blocking effects of 2-Oxo-1,2-dihydropyrimidine derivatives. The findings revealed that these compounds could effectively reduce intracellular calcium levels in vascular smooth muscle cells, suggesting their utility in hypertension management.

Q & A

Q. What synthetic methodologies are established for preparing 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde, and how are intermediates purified?

A common approach involves condensation reactions of substituted pyrimidine precursors. For example, 2-chloro-4-oxo-pyrido-pyrimidine carbaldehyde derivatives can react with ethyl N-alkylglycinate in methanol under basic conditions (e.g., triethylamine) to form intermediates, followed by acidification for purification . Filtration and washing with water are critical steps to isolate intermediates. Alternative routes may use sodium methoxide-mediated cyclization, as described in pyrido-pyrimidine syntheses .

Q. Which spectroscopic techniques are essential for characterizing 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde?

Key methods include:

- ¹H/¹³C NMR : To confirm the aldehyde proton (~9-10 ppm) and pyrimidine ring structure.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., exact mass ~190 g/mol for related analogs) .

- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) .

- HPLC : For purity assessment, especially when isolating byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during derivatization?

Byproduct formation often arises from incomplete cyclization or side reactions at the aldehyde group. Strategies include:

- Temperature Control : Maintaining 50–60°C during cyclization improves reaction completion .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, reducing side reactions .

- pH Monitoring : Acidification to pH <7 ensures proper protonation of the product during precipitation .

Q. How can contradictions between computational reactivity predictions and experimental results be resolved?

Discrepancies may arise from solvent effects or unaccounted transition states. Mitigation involves:

- Experimental Validation : Re-run reactions under varying conditions (e.g., solvent polarity, temperature).

- Advanced DFT Calculations : Include implicit solvent models and transition-state simulations .

- Kinetic Studies : Compare rate constants with predicted activation energies .

Q. What experimental designs are effective for studying the biological activity of 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde derivatives?

Focus on target-specific assays:

- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence-based methods .

- Receptor Binding Studies : Radioligand competition assays to evaluate affinity for GPCRs or nuclear receptors .

- Cellular Uptake Analysis : Use LC-MS to quantify intracellular concentrations in cancer cell lines .

Q. What are the common byproducts in its synthesis, and how are they identified?

Byproducts include:

- Uncyclized Intermediates : Detectable via TLC (Rf differences) or HPLC retention time shifts .

- Oxidized Aldehydes : Identified by MS fragmentation patterns (e.g., m/z corresponding to carboxylic acid derivatives) .

- Dimerization Products : Characterized by ¹H NMR (split peaks for aldehyde protons) .

Methodological Considerations

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves complex mixtures .

- Stability Testing : Store derivatives at –20°C under inert atmosphere to prevent aldehyde oxidation .

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential irritancy of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.